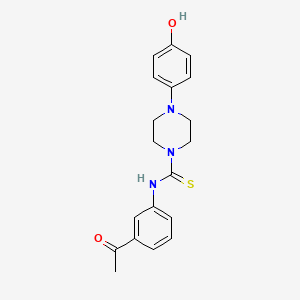![molecular formula C14H17BrN2O4S3 B4849849 5-bromo-N-{4-[(diethylamino)sulfonyl]phenyl}-2-thiophenesulfonamide](/img/structure/B4849849.png)
5-bromo-N-{4-[(diethylamino)sulfonyl]phenyl}-2-thiophenesulfonamide
Übersicht
Beschreibung
5-bromo-N-{4-[(diethylamino)sulfonyl]phenyl}-2-thiophenesulfonamide is a chemical compound with various applications in scientific research. It is commonly known as BPTES and is a potent inhibitor of glutaminase, an enzyme that plays a crucial role in cancer cell metabolism. BPTES has been extensively studied for its potential as an anti-cancer agent, and its mechanism of action and physiological effects have been well-documented.
Wirkmechanismus
BPTES inhibits glutaminase activity by binding to the active site of the enzyme. Glutaminase plays a crucial role in cancer cell metabolism by converting glutamine to glutamate, which is further metabolized to produce energy and biosynthetic precursors. BPTES inhibits this process by preventing the conversion of glutamine to glutamate, leading to reduced energy production and biosynthesis in cancer cells.
Biochemical and physiological effects:
BPTES has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to reduced cancer cell growth and proliferation. BPTES has also been shown to reduce the levels of glutamate and other amino acids in cancer cells, leading to reduced biosynthesis. BPTES has also been shown to reduce the levels of reactive oxygen species (ROS) in cancer cells, leading to reduced oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
BPTES has several advantages for lab experiments. It is a potent inhibitor of glutaminase and has been extensively studied for its potential as an anti-cancer agent. BPTES is also relatively easy to synthesize and purify, making it readily available for research purposes. However, BPTES also has some limitations. It has been shown to have off-target effects, leading to potential toxicity in non-cancer cells. BPTES also has poor solubility in water, which can limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several future directions for research on BPTES. One direction is to further investigate its potential as an anti-cancer agent, including its effectiveness in combination therapy with other anti-cancer agents. Another direction is to investigate its potential in other diseases, such as neurodegenerative diseases and metabolic disorders. Additionally, further research is needed to understand the off-target effects of BPTES and to develop more selective inhibitors of glutaminase.
Wissenschaftliche Forschungsanwendungen
BPTES has been extensively studied for its potential as an anti-cancer agent. Glutaminase plays a crucial role in cancer cell metabolism, and BPTES has been shown to inhibit glutaminase activity, leading to reduced cancer cell growth and proliferation. BPTES has been tested in various cancer cell lines, including breast, lung, and prostate cancer, and has shown promising results in inhibiting cancer cell growth. BPTES has also been studied for its potential in combination therapy with other anti-cancer agents.
Eigenschaften
IUPAC Name |
5-bromo-N-[4-(diethylsulfamoyl)phenyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O4S3/c1-3-17(4-2)24(20,21)12-7-5-11(6-8-12)16-23(18,19)14-10-9-13(15)22-14/h5-10,16H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBIPUBEWXYHFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-allyl-5-{3-ethoxy-4-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4849771.png)
![ethyl 4-[(4,4-dimethyl-3-oxo-1-penten-1-yl)amino]benzoate](/img/structure/B4849774.png)
![2-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B4849781.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-(1-methyl-1H-indol-3-yl)ethanone](/img/structure/B4849783.png)
![3-[(4-methylbenzyl)thio]propanohydrazide](/img/structure/B4849785.png)
![3-benzyl-5-[3-methoxy-4-(3-methylbutoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4849786.png)

![1-[(2-fluorobenzyl)sulfonyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B4849798.png)
![methyl 9-methyl-2-(1,2,3,4-tetrahydro-9H-carbazol-9-ylmethyl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4849804.png)
![2-[({4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazol-3-yl}thio)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4849806.png)
![1-[(4-iodobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide](/img/structure/B4849812.png)
![2-{[({5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4849823.png)
![5-({[5-(2-chlorophenyl)-2-furyl]methyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4849829.png)
![N-(4-methoxyphenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4849830.png)